molecular formula C18H18ClN3O4S B5503878 N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No.: B5503878
M. Wt: 407.9 g/mol
InChI Key: YMXFCDKFSBZRGH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H18ClN3O4S and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.0706549 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline Derivatives: Interaction Studies and Potential Applications

  • Interaction and Physical Properties : A study focused on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, examining the effects of temperature and concentration on physical properties such as density and sound velocity. The derived properties like apparent molar volume and adiabatic compressibility were evaluated, offering insights into solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures. Such interactions are critical for understanding the behavior of quinoxaline derivatives in different environments, suggesting their potential applications in material science and chemical engineering (Raphael, Bahadur, & Ebenso, 2015).

Sulfonamide Compounds: Corrosion Inhibition and Antibacterial Activity

  • Corrosion Inhibition : Research on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form a protective film on the steel surface, demonstrating mixed-type inhibition behavior through both physisorption and chemisorption mechanisms. The study underlines the potential of sulfonamide derivatives in protecting metals against corrosion, a significant application in industrial settings (Olasunkanmi et al., 2016).

  • Antibacterial Activity : Sulfonamide compounds and their metal complexes have been synthesized and evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria. The study suggests that these compounds, due to their structure-activity relationship, possess significant antibacterial properties, marking them as potential candidates for developing new antibacterial agents (Özdemir et al., 2009).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-12-7-8-13(19)9-16(12)22(27(2,25)26)11-18(24)21-10-17(23)20-14-5-3-4-6-15(14)21/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFCDKFSBZRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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